3-[2-(Morpholin-4-yl)ethoxy]-2-benzofuran-1(3H)-one
Description
3-[2-(Morpholin-4-yl)ethoxy]-2-benzofuran-1(3H)-one is a synthetic benzofuranone derivative featuring a morpholine-ethoxy substituent at the 3-position of the lactone core. The benzofuranone scaffold is a privileged structure in medicinal chemistry, known for its presence in bioactive compounds with antiviral, antibacterial, and antitumor activities . The morpholine group, a six-membered ring containing one oxygen and one nitrogen atom, is often incorporated to enhance solubility and pharmacokinetic properties due to its polarity and hydrogen-bonding capacity .
Properties
CAS No. |
652976-56-2 |
|---|---|
Molecular Formula |
C14H17NO4 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
3-(2-morpholin-4-ylethoxy)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C14H17NO4/c16-13-11-3-1-2-4-12(11)14(19-13)18-10-7-15-5-8-17-9-6-15/h1-4,14H,5-10H2 |
InChI Key |
BYDSPCODLQSXSL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCOC2C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Morpholin-4-yl)ethoxy]-2-benzofuran-1(3H)-one typically involves the reaction of 2-benzofuran-1(3H)-one with 2-(morpholin-4-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Morpholin-4-yl)ethoxy]-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.
Reduction: Formation of benzofuran-2-ylmethanol derivatives.
Substitution: Formation of N-alkylated morpholine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique structure, which includes a benzofuran moiety and a morpholine ring. Its molecular formula is , and it has been identified as a promising candidate for further research due to its potential biological activities.
Anticancer Properties
Several studies have investigated the anticancer potential of benzofuran derivatives, including 3-[2-(Morpholin-4-yl)ethoxy]-2-benzofuran-1(3H)-one. For instance:
- In vitro Studies: Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines, including non-small cell lung cancer (NSCLC) cells. The mechanism of action is believed to involve the inhibition of cellular proliferation pathways and induction of apoptosis in cancer cells .
- Selectivity Index: In some assays, compounds similar to 3-[2-(Morpholin-4-yl)ethoxy]-2-benzofuran-1(3H)-one showed selectivity indices greater than 10, indicating a favorable therapeutic window against target cells compared to normal cells .
Kinase Inhibition
The compound has also been evaluated for its ability to inhibit specific kinases involved in cancer progression and other diseases. High-throughput screening of kinase inhibitors has identified several compounds with activity against targets implicated in metabolic disorders and infectious diseases .
Case Study: Antiproliferative Activity
A notable study focused on the synthesis and evaluation of benzofuran-based analogs against NSCLC cell lines. The results indicated that specific substitutions on the benzofuran ring significantly influenced the antiproliferative activity, with some analogs achieving IC50 values in the nanomolar range .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 0.5 | A549 |
| Compound B | 1.0 | H1975 |
| Compound C | 2.5 | HCC827 |
This table illustrates the varying effectiveness of different analogs derived from the parent compound.
Case Study: Kinase Inhibition
In another investigation, a library of compounds including derivatives of 3-[2-(Morpholin-4-yl)ethoxy]-2-benzofuran-1(3H)-one was screened for kinase inhibition. The findings revealed that certain derivatives could inhibit growth in Mycobacterium tuberculosis (Mtb), showcasing their potential beyond oncology .
Mechanism of Action
The mechanism of action of 3-[2-(Morpholin-4-yl)ethoxy]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The benzofuran moiety can also participate in binding interactions, contributing to the compound’s overall biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Benzofuranone derivatives vary widely based on substituents at the 3-position. Key examples include:
*Calculated based on molecular formula C₁₄H₁₇NO₄.
Key Observations :
- Polarity and Solubility: The morpholine-ethoxy group in the target compound likely improves aqueous solubility compared to lipophilic groups like chlorophenyl () or dimethylanilino (). This aligns with the role of morpholine in enhancing drug-like properties .
- Bioactivity : Pyrazolyl-substituted analogs () exhibit antimicrobial and antitumor activities, suggesting that the target compound’s morpholine group could modulate similar pathways with improved pharmacokinetics.
Physicochemical and Crystallographic Insights
- Crystal Packing: Analogs like 3-(3,4-dimethylanilino)-2-benzofuran-1(3H)-one () exhibit intermolecular hydrogen bonding (N–H⋯O, C–H⋯O), which stabilizes the crystal lattice. The morpholine group in the target compound may participate in similar interactions via its oxygen and nitrogen atoms .
- Planarity vs. Puckering: The benzofuranone core in 3-(5-amino-3-methylpyrazol-4-yl) derivatives is nearly planar, with dihedral angles <1° between fused rings. In contrast, bulky substituents (e.g., bis-methoxyphenyl in ) may induce puckering, affecting molecular recognition .
Biological Activity
3-[2-(Morpholin-4-yl)ethoxy]-2-benzofuran-1(3H)-one, a compound with significant structural interest, has been the subject of various studies due to its potential biological activities. This compound belongs to the benzofuran class, which is known for a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.
Chemical Structure and Properties
The molecular formula of 3-[2-(Morpholin-4-yl)ethoxy]-2-benzofuran-1(3H)-one is , with a molecular weight of approximately 313.39 g/mol. The compound features a benzofuran core substituted with a morpholine group, which enhances its biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, derivatives similar to 3-[2-(Morpholin-4-yl)ethoxy]-2-benzofuran-1(3H)-one have shown promising results against various cancer cell lines:
- In vitro Studies : A study demonstrated that benzofuran compounds exhibit significant cytotoxicity towards leukemia cells (K562 and HL60) with IC50 values as low as 5 μM and 0.1 μM respectively . This suggests that modifications to the benzofuran structure can lead to enhanced anticancer properties.
- Mechanisms of Action : The presence of the morpholine ring in the structure is believed to facilitate interactions with specific molecular targets involved in cancer progression, such as serine-threonine kinases .
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| 3-[2-(Morpholin-4-yl)ethoxy]-2-benzofuran-1(3H)-one | K562 | 5 | Significant cytotoxicity observed |
| Similar Benzofuran Derivative | HL60 | 0.1 | Highly potent against leukemia cells |
Anti-inflammatory Activity
Benzofuran derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways such as NF-kB signaling. Compounds structurally related to 3-[2-(Morpholin-4-yl)ethoxy]-2-benzofuran-1(3H)-one have been shown to reduce inflammation in models of arthritis and other inflammatory diseases .
Antimicrobial Activity
Research indicates that benzofuran compounds possess antimicrobial properties against various pathogens, including bacteria and fungi. For example, compounds with similar structural motifs have exhibited moderate antifungal activities . The presence of the morpholine group may enhance membrane permeability, contributing to their efficacy.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that the substitution patterns on the benzofuran ring significantly influence biological activity. Key findings include:
- Ester Group at C-2 Position : Critical for cytotoxic activity.
- Morpholine Substitution : Enhances binding affinity to biological targets.
These insights suggest that further modifications could lead to more potent derivatives.
Case Studies
Several case studies have been conducted using related compounds:
- Study on Anticancer Activity : A derivative was tested against multiple cancer cell lines, showing varying degrees of inhibition depending on the structural modifications made. Notably, compounds with halogen substitutions exhibited enhanced activity compared to their unsubstituted counterparts .
- Anti-inflammatory Effects in Animal Models : A benzofuran derivative was administered in a murine model of inflammation, resulting in a significant reduction in edema and inflammatory markers compared to control groups .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 3-[2-(Morpholin-4-yl)ethoxy]-2-benzofuran-1(3H)-one, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, coupling morpholine derivatives with benzofuranone precursors under anhydrous conditions using catalysts like piperidine (commonly used in benzofuran derivatives synthesis). Optimization involves varying solvent systems (e.g., ethanol, DMF), reaction temperatures (reflux vs. room temperature), and stoichiometric ratios. Purity is assessed via GCMS or HPLC, with yields improved by iterative refinement of reaction parameters (e.g., reducing side reactions via inert atmospheres) .
Q. How is structural characterization performed using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- 1H/13C-NMR : Assign signals for the morpholine ethoxy chain (δ ~3.5–4.5 ppm for N-CH2 and O-CH2 groups) and benzofuranone carbonyl (δ ~170–175 ppm).
- IR : Confirm carbonyl stretch (~1705 cm⁻¹) and morpholine C-O/C-N vibrations (~1100–1250 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond angles and spatial conformation. Data deposition in repositories like CCDC ensures reproducibility (e.g., CCDC 1505246 for analogous benzofuranones) .
Q. What analytical techniques validate purity and identify impurities in the compound?
- Methodological Answer :
- GCMS/EI-HRMS : Detects molecular ions (e.g., m/z 295.8 for the hydrochloride derivative) and fragments to identify unreacted precursors or isomers .
- Chromatography : HPLC with UV detection monitors column retention times against standards. Impurity profiling requires spiking experiments and mass spectral libraries .
Advanced Research Questions
Q. How can computational chemistry predict the compound’s reactivity or interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use software like AutoDock to model binding affinities with enzymes (e.g., kinases or GPCRs). Validate with molecular dynamics simulations to assess stability of ligand-receptor complexes.
- DFT Calculations : Predict electron density maps to identify reactive sites (e.g., electrophilic carbonyl or nucleophilic morpholine nitrogen) .
Q. What strategies resolve contradictions in pharmacological data across studies (e.g., varying IC50 values)?
- Methodological Answer :
- Standardized Assays : Replicate experiments under controlled conditions (e.g., pH, temperature) using validated cell lines.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like solvent polarity or assay interference. Link discrepancies to structural analogs (e.g., 3-(4-chlorobenzoyl)-benzoxazinone derivatives) to infer structure-activity relationships (SAR) .
Q. How to design experiments evaluating environmental fate or biodegradation pathways?
- Methodological Answer :
- Environmental Simulation : Use OECD guidelines for hydrolysis/photolysis studies under varying pH/UV conditions.
- Biotic Degradation : Incubate with soil or microbial consortia, tracking metabolites via LC-MS. Reference frameworks like Project INCHEMBIOL for integrating abiotic/biotic transformation data .
Q. What in vitro/in vivo models are appropriate for studying neuropharmacological effects?
- Methodological Answer :
- In Vitro : Primary neuronal cultures or SH-SY5Y cells for cytotoxicity/neuroprotection assays. Measure markers like ROS or caspase-3 activity.
- In Vivo : Rodent models (e.g., Morris water maze for cognitive effects) with dose-response studies. Cross-reference with structurally related benzodiazepine derivatives (e.g., PubChem CID 137605-80-2) for mechanistic insights .
Methodological Frameworks
Q. How to link research on this compound to broader theoretical frameworks (e.g., drug discovery or chemical ecology)?
- Methodological Answer :
- Drug Discovery : Align with kinase inhibition theories (e.g., ATP-binding pocket targeting) using morpholine’s hydrogen-bonding capacity.
- Chemical Ecology : Study allelopathic potential by testing effects on plant rootstock systems (e.g., split-plot designs with antioxidant activity assays) .
Q. What statistical designs minimize bias in biological activity studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
